molecular formula C17H21N3O2S B2978942 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1795301-44-8

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2978942
CAS No.: 1795301-44-8
M. Wt: 331.43
InChI Key: YGVIRMCWHYZCKB-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a pyridine-pyrrolidine hybrid scaffold and a meta-substituted toluyl group. Its structure combines a sulfonamide moiety, known for its role in bioactivity modulation (e.g., enzyme inhibition or receptor binding), with a pyridin-2-ylpyrrolidine system that may enhance solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-14-5-4-6-15(11-14)13-23(21,22)19-16-8-10-20(12-16)17-7-2-3-9-18-17/h2-7,9,11,16,19H,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVIRMCWHYZCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides and features a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a tolyl group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H20N3O2SC_{18}H_{20}N_3O_2S with a molecular weight of approximately 399.4 g/mol. The structure can be visualized as follows:

Structure N 1 pyridin 2 yl pyrrolidin 3 yl 1 m tolyl methanesulfonamide\text{Structure }\text{N 1 pyridin 2 yl pyrrolidin 3 yl 1 m tolyl methanesulfonamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyridine derivatives with pyrrolidine, followed by the introduction of the tolyl group through amide formation conditions. Key reagents include coupling agents such as EDCI or DCC, and bases like triethylamine for optimal yields.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Pharmacological Properties

  • Inhibition of Enzymes : This compound has shown potential as an inhibitor for various enzymes, particularly those involved in lipid metabolism and signaling pathways. For instance, it has been investigated as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a role in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction pathways .
  • Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on nSMase2 Inhibition : A study demonstrated that structurally similar compounds effectively inhibited nSMase2 activity, leading to reduced exosome release from brain cells, which is significant in Alzheimer's pathology .
  • Cytotoxicity Assessment : Research comparing the cytotoxic effects of various sulfonamides indicated that this compound exhibited lower cytotoxicity while maintaining potent biological activity, making it a promising candidate for drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamideStructureModerate inhibition of nSMase2
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)acetamideStructureHigh anticancer activity
1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamideStructureNeuroprotective effects

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Differences Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Source
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide (Target) Pyridine-pyrrolidine hybrid; m-tolyl sulfonamide Not reported Not reported Hypothesized kinase inhibition Inference
Example 56 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide) Pyrazolo-pyrimidine core; fluorinated aryl groups 603.0 252–255 Kinase inhibitor candidates
N-(3-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide Silyl-protected pyridine; pivalamide substituent 380.6 (estimated) Not reported Intermediate in organic synthesis
1-((1S,2R,4S)-...-bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (36) Ferrocene-pyridine hybrid; bicyclic framework Not reported Not reported Catalytic/metalloorganic studies

Key Observations :

Bioactivity Potential: The target compound’s sulfonamide-pyridine-pyrrolidine architecture aligns with kinase-targeting molecules like Example 56, which exhibit nanomolar inhibitory activity . However, the absence of fluorinated or chromenone groups in the target may reduce metabolic stability compared to Example 52.

Physicochemical and Pharmacokinetic Properties

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
m-Tolyl (Target) N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-... Moderate lipophilicity; potential for CNS penetration
Fluorophenyl Example 56 () Enhanced metabolic stability; increased polarity
Ferrocenyl Compound 36 () Redox-active; applications in catalysis/therapeutics
  • Lipophilicity : The m-tolyl group in the target compound likely confers higher logP values compared to fluorinated analogs (e.g., Example 56), influencing membrane permeability.
  • Solubility : The pyrrolidine ring may improve aqueous solubility relative to bicyclic or silylated derivatives .

Methodological Context

  • Synthesis : Suzuki-Miyaura cross-coupling (used in for aryl boronic acid integration) could theoretically apply to the target compound’s synthesis, though its pyridine-pyrrolidine linkage may require alternative strategies.

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